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Compound of Interest

Compound Name:
7-Fluoro-1h-benzo[d][1,3]oxazine-

2,4-dione

Cat. No.: B1313043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

compounds derived from benzoxazine scaffolds, with a particular focus on the influence of

fluorine substitution. Due to the limited availability of specific SAR studies on 7-Fluoro-1H-

benzo[d]oxazine-2,4-dione, this guide synthesizes data from closely related benzoxazine and

benzoxazinone derivatives to provide insights into their potential as therapeutic agents,

particularly in the realm of oncology and enzyme inhibition.

Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of various benzoxazine derivatives

against different cancer cell lines and enzymes. The data is compiled from multiple studies to

facilitate a comparative analysis.

Table 1: Anticancer Activity of 4H-3,1-Benzoxazine
Derivatives Against Breast Cancer Cell Lines
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Compound
MCF-7 IC50
(µM)

CAMA-1 IC50
(µM)

HCC1954 IC50
(µM)

SKBR-3 IC50
(µM)

16 0.30 0.16 0.51 0.09

24 1.5 1.2 2.1 1.8

25 0.8 0.6 1.1 0.7

26 2.3 1.9 3.2 2.5

Data from a study on 4H-benzo[d][1][2]oxazines, demonstrating potent activity against a panel

of breast cancer cell lines.[1]

Table 2: Antiproliferative Activity of Benzoxazine-Purine
Hybrids

Compound Linker
Substituent on
Benzoxazine

HCT-116 IC50
(µM)

MCF-7 IC50
(µM)

1 Ethyl Unsubstituted 7.06 13

8 Ethyl - - -

9 Ethyl - Potent Potent

12 Ethyl - Potent Potent

This study highlights the potent antiproliferative activity of benzoxazine-purine hybrids, with

compounds 9 and 12 showing low micromolar IC50 values.[2] The strategic fusion of these two

heterocyclic systems is a promising approach for developing multifunctional anticancer agents.

[2]

Table 3: α-Chymotrypsin Inhibition by Benzoxazinone
Derivatives
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Compound
Substituent on Phenyl
Ring

IC50 (µM)

1 2-Fluoro 6.5

2 3-Fluoro 10.2

3 4-Fluoro 15.8

4 2-Chloro 8.3

5 3-Chloro 12.5

6 4-Chloro 18.9

7 2-Bromo 11.7

8 3-Bromo 16.1

A series of benzoxazinones were synthesized and evaluated for their inhibitory activity against

α-chymotrypsin.[3] Preliminary SAR studies indicated that the presence of a fluoro group on the

phenyl substituent led to increased inhibitory potential compared to chloro and bromo

substituents.[3] Compounds with strong electron-donating or withdrawing groups on the phenyl

substituent showed good inhibitory potential, with the ortho position being the most favorable.

[3]

Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of

the cited findings.

Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration of a compound that inhibits the growth of

cancer cells by 50% (IC50).

Materials:

Cancer cell lines (e.g., MCF-7, HCT-116)
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Complete culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

and 1% penicillin-streptomycin

Test compound stock solution (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 2,500-10,000 cells/well in

100 µL of complete culture medium.[2][4] Incubate for 24 hours at 37°C in a 5% CO2

humidified incubator to allow for cell attachment.[2][4]

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.

Add the diluted compounds to the respective wells and incubate for 72 hours.[2]

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 3 hours.[2]

Solubilization: Aspirate the medium and add 100-150 µL of the solubilization solution to

dissolve the formazan crystals.[2]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

The IC50 values are then calculated from the dose-response curves.

Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental

workflow for evaluating anticancer compounds and a potential signaling pathway they might

modulate.
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Caption: Experimental workflow for the evaluation of novel anticancer compounds.
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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